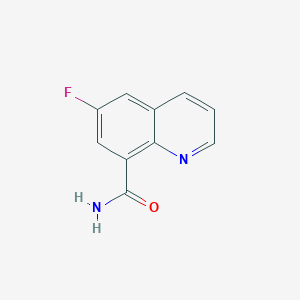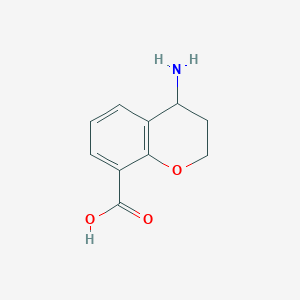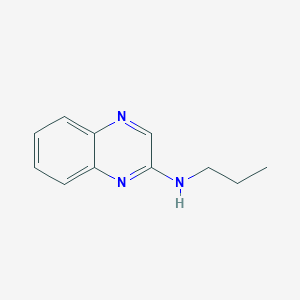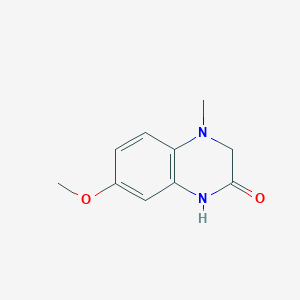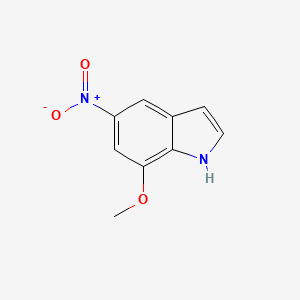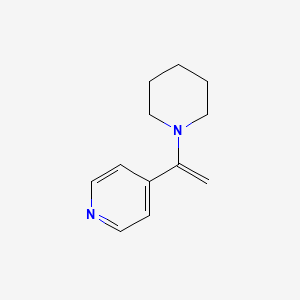
4-(1-(Piperidin-1-yl)vinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(Piperidin-1-yl)vinyl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Piperidin-1-yl)vinyl)pyridine typically involves the reaction of 4-vinylpyridine with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 4-vinylpyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
4-(1-(Piperidin-1-yl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce ethyl derivatives .
科学的研究の応用
4-(1-(Piperidin-1-yl)vinyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
作用機序
The mechanism of action of 4-(1-(Piperidin-1-yl)vinyl)pyridine involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
4-Vinylpyridine: Lacks the piperidine ring but shares the vinylpyridine structure.
Piperidine: Contains the piperidine ring but lacks the vinyl and pyridine components.
N-Vinylpyrrolidone: Similar in having a vinyl group but contains a pyrrolidone ring instead of piperidine and pyridine.
Uniqueness
4-(1-(Piperidin-1-yl)vinyl)pyridine is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
4-(1-piperidin-1-ylethenyl)pyridine |
InChI |
InChI=1S/C12H16N2/c1-11(12-5-7-13-8-6-12)14-9-3-2-4-10-14/h5-8H,1-4,9-10H2 |
InChIキー |
SZDSMZHMLNWISV-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=NC=C1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


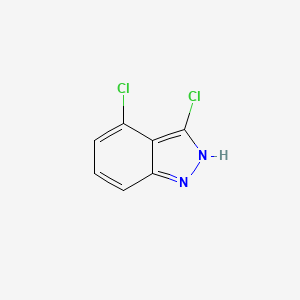
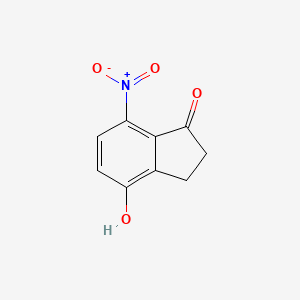

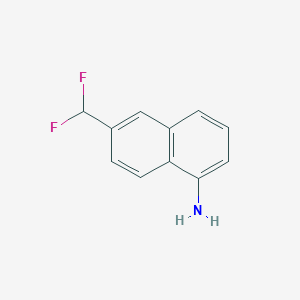

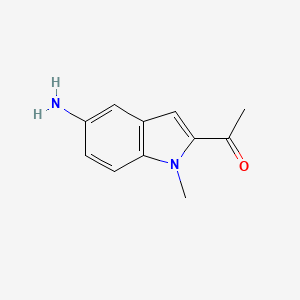

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
